2-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenoxy)acetamide
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Description
2-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenoxy)acetamide, also known as CSP-1103, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Antimicrobial Applications
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Darwish et al. (2014) synthesized novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety. These compounds were tested for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014). This indicates the potential of sulfonamide-containing compounds, similar to 2-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenoxy)acetamide, in antimicrobial applications.
Anticonvulsant Properties
Farag et al. (2012) explored the synthesis of azoles incorporating a sulfonamide moiety as anticonvulsant agents. Several synthesized compounds demonstrated protection against picrotoxin-induced convulsions, highlighting the therapeutic potential of sulfonamide derivatives in the treatment of convulsive disorders (Farag et al., 2012).
Synthetic Methodologies
The synthesis and characterization of sulfonamide-derived compounds have been extensively explored for their utility in developing new pharmaceuticals and materials. For example, the creation of various heterocyclic compounds incorporating sulfamoyl moieties has been demonstrated, showcasing the versatility of these compounds in synthetic chemistry (Darwish et al., 2014).
properties
IUPAC Name |
2-[4-(4-cyclopropylidenepiperidin-1-yl)sulfonylphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c17-16(19)11-22-14-3-5-15(6-4-14)23(20,21)18-9-7-13(8-10-18)12-1-2-12/h3-6H,1-2,7-11H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJDFWXUGMHCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)phenoxy)acetamide |
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